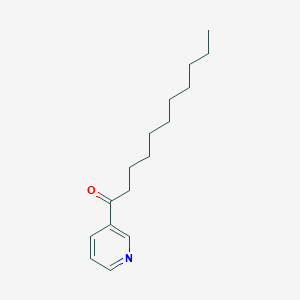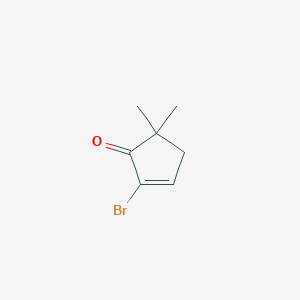
2-Bromo-5,5-dimethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9BrO It is a brominated derivative of cyclopentenone, characterized by the presence of a bromine atom and two methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-enone. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the cyclopentenone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, such as epoxides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 5,5-dimethylcyclopent-2-enol.
Oxidation: Formation of epoxides or carboxylic acids.
Scientific Research Applications
2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylcyclopent-2-enone: Similar structure but with one less methyl group.
5,5-Dimethylcyclopent-2-enone: Lacks the bromine atom.
2-Chloro-5,5-dimethylcyclopent-2-enone: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is unique due to the presence of both the bromine atom and two methyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The two methyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-bromo-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-7(2)4-3-5(8)6(7)9/h3H,4H2,1-2H3 |
InChI Key |
OTQZEAJAEGMZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


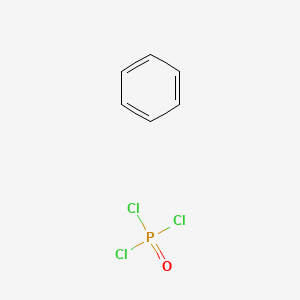


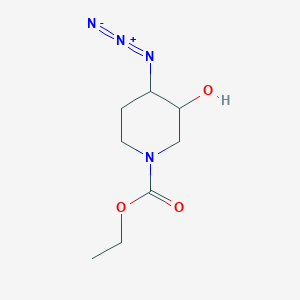

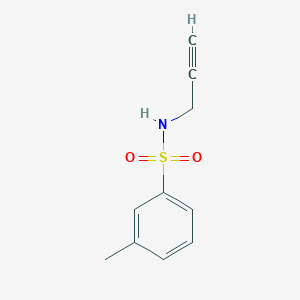
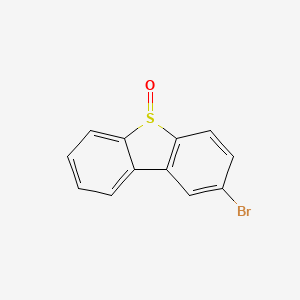
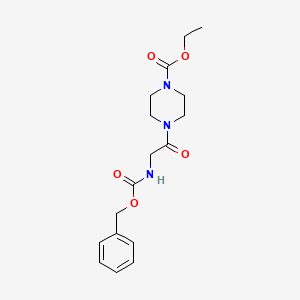
![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)
![2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8449092.png)
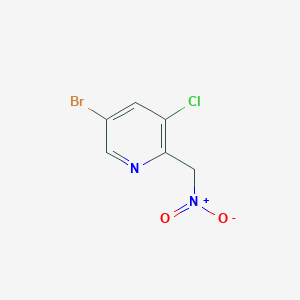
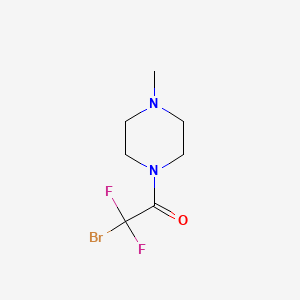
![2,3-Dichloro-n-[(dimethylamino)methylene]benzamide](/img/structure/B8449109.png)
